Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 425633-03-0
VCID: VC6797298
InChI: InChI=1S/C23H22N2O5/c1-3-29-23(28)17-10-12-18(13-11-17)24-21(25-22(27)19-5-4-14-30-19)20(26)16-8-6-15(2)7-9-16/h4-14,21,24H,3H2,1-2H3,(H,25,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438

Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate

CAS No.: 425633-03-0

Cat. No.: VC6797298

Molecular Formula: C23H22N2O5

Molecular Weight: 406.438

* For research use only. Not for human or veterinary use.

Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate - 425633-03-0

Specification

CAS No. 425633-03-0
Molecular Formula C23H22N2O5
Molecular Weight 406.438
IUPAC Name ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate
Standard InChI InChI=1S/C23H22N2O5/c1-3-29-23(28)17-10-12-18(13-11-17)24-21(25-22(27)19-5-4-14-30-19)20(26)16-8-6-15(2)7-9-16/h4-14,21,24H,3H2,1-2H3,(H,25,27)
Standard InChI Key JUWOGSKGLAHAIL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3

Introduction

Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is a complex organic compound with a specific molecular structure and diverse applications. This compound is part of a broader class of specialty materials, often used in chemical synthesis and research.

Applications and Uses

Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is primarily used in the synthesis of complex organic compounds. It serves as a building block for creating more intricate molecules, which can have applications in pharmaceuticals, materials science, and other fields.

Chemical Synthesis

The synthesis of Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate typically involves multi-step reactions, including condensation and substitution reactions. These processes require precise conditions and reagents to achieve the desired product.

Suppliers and Availability

This compound is available from several chemical suppliers worldwide, including Parchem and Arctom, which provide it as part of their specialty chemical offerings .

Research Findings

Research on Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is limited, but it is often studied in the context of its potential applications in organic synthesis and materials science. Its unique structure makes it a valuable precursor for synthesizing more complex molecules.

Suppliers

SupplierContact Information
Parchem(914) 654-6800, INFO@PARCHEM.COM
ArctomCatalog: AAB-AA01F41M

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator